molecular formula C32H28ClN5O4S B14135142 4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide CAS No. 676587-67-0

4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B14135142
CAS No.: 676587-67-0
M. Wt: 614.1 g/mol
InChI Key: WRFRIGGHLAUCAB-UHFFFAOYSA-N
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Description

4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including azo, sulfonamide, and hydroxynaphthalene moieties, which contribute to its diverse chemical reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives, followed by coupling with naphthol derivatives under controlled conditions. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved. The final product is obtained through purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which may interact with cellular components. Additionally, the sulfonamide group can inhibit certain enzymes, contributing to its biological effects. The hydroxynaphthalene moiety may also play a role in its activity by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

676587-67-0

Molecular Formula

C32H28ClN5O4S

Molecular Weight

614.1 g/mol

IUPAC Name

4-[[2-chloro-4-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C32H28ClN5O4S/c1-20-12-15-22(16-13-20)43(41,42)37-21-14-17-27(26(33)18-21)35-36-29-19-25(31(39)24-9-5-4-8-23(24)29)32(40)34-28-10-6-7-11-30(28)38(2)3/h4-19,37,39H,1-3H3,(H,34,40)

InChI Key

WRFRIGGHLAUCAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N=NC3=CC(=C(C4=CC=CC=C43)O)C(=O)NC5=CC=CC=C5N(C)C)Cl

Origin of Product

United States

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